1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid

Protease Regulation Lactococcus lactis Dipeptide Transport

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid, systematically named L-leucyl-L-proline (Leu-Pro), is a chiral dipeptide (C₁₁H₂₀N₂O₃, MW 228.29 g/mol) composed of L-leucine and L-proline residues joined by a peptide bond. It is primarily supplied as the hydrochloride salt (CAS 87178-63-0) to enhance solubility and stability for research applications.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B12302092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)O)N
InChIInChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)
InChIKeyVTJUNIYRYIAIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid (Leucylproline) Procurement Guide: Identity & Key Specifications


1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid, systematically named L-leucyl-L-proline (Leu-Pro), is a chiral dipeptide (C₁₁H₂₀N₂O₃, MW 228.29 g/mol) composed of L-leucine and L-proline residues joined by a peptide bond [1]. It is primarily supplied as the hydrochloride salt (CAS 87178-63-0) to enhance solubility and stability for research applications . As an endogenous metabolite and a proline-containing dipeptide, it serves as a critical tool in studying peptide transport, protease regulation, and prolyl bond isomerization dynamics [1][2].

Why Generic Substitution of Leucylproline Is Scientifically Unreliable


Leucylproline exhibits sequence-specific and stereospecific biological effects that are not replicated by other dipeptides or its reverse-sequence isomer. Its specific interaction with the di-/tripeptide transport system (DtpT) in Lactococcus lactis triggers transcriptional regulation via intracellular accumulation, a mechanism not activated by random dipeptide mixtures [1]. Furthermore, the unique constrained geometry of the proline ring imposes cis-trans isomerization kinetics that differ quantitatively from other X-Pro dipeptides, directly impacting chromatographic behavior, receptor recognition, and metabolic stability [2]. Substituting with non-proline dipeptides or racemic mixtures would invalidate comparative bioactivity data.

Quantitative Evidence Guide: Verifiable Differentiation of Leucylproline for Scientific Procurement


Transcriptional Repression of Proteinase: Leu-Pro vs. Pro-Leu Specificity

Leucylproline (Leu-Pro) acts as a specific exogenous signal to repress proteinase gene expression (prtP and prtM) in Lactococcus lactis via the DtpT transport system, an effect shared by its reverse-sequence isomer prolylleucine (Pro-Leu) but not by other dipeptides [1]. The study reported a greater than 10-fold regulation of beta-glucuronidase activity for prtP and prtM promoters between high and low peptide conditions [1]. Furthermore, the addition of 100 µM leucylproline to a lactose-limited continuous culture (D = 0.23 h⁻¹) resulted in a transient inhibition of proteinase synthesis, whereas casein-derived peptide mixtures had a less pronounced and non-specific effect [2].

Protease Regulation Lactococcus lactis Dipeptide Transport

Cis-Trans Isomerization Kinetics: Leu-Pro vs Other X-Pro Dipeptides in HPLC

The proline residue in Leucylproline restricts rotation around the peptide bond, leading to distinct cis and trans conformers on the reverse-phase HPLC timescale. A comparative kinetic study demonstrated that at a low column temperature, Leu-Pro eluted as two separate peaks corresponding to the cis and trans isomers, while with increasing temperature or retention time the peaks coalesced [1]. The isomerization velocity was quantified from chromatograms, and peak height of the isomerized molecule was shown to be proportional to the square root of retention time [1]. Three other X-Pro dipeptides (Ala-Pro, Val-Pro, Phe-Pro) showed qualitatively similar but kinetically distinct behavior, confirming that the amino acid side chain directly modulates the isomerization rate [1].

Prolyl Isomerization HPLC Analysis Peptide Conformation

Antifungal Activity of Cyclo(Leu-Pro): Stereoisomer-Specific Potency

The cyclic derivative of leucylproline, cyclo(L-Leu-L-Pro), was tested alongside its stereoisomers cyclo(D-Leu-D-Pro) and cyclo(D-Leu-L-Pro) for antifungal activity against Colletotrichum orbiculare. At 100 µg/mL, cyclo(L-Leu-L-Pro) significantly inhibited conidia germination, appressorium formation, and leaf lesion size, whereas cyclo(D-Leu-L-Pro) showed no antifungal activity [1]. Additionally, cyclo(L-Leu-L-Pro) demonstrated an MIC of 2.5 µg/mL against Pyricularia oryzae IFO 5994, making it one of the most potent antifungal cyclic dipeptides in that study [2].

Antifungal Cyclic Dipeptide Crop Protection

Recommended Application Scenarios for 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid Procurement


Induction of Proteinase Synthesis in Lactic Acid Bacteria Model Systems

Leucylproline is the validated exogenous signal for studying prtP/prtM transcriptional regulation in Lactococcus lactis. As demonstrated by the Marugg et al. study, its addition to defined media allows researchers to manipulate proteinase expression by >10-fold, a critical control element in understanding proteolytic systems in dairy fermentation organisms [1].

Analytical Standard for Proline Peptide Cis-Trans Isomerization Studies

Leucylproline is a benchmark dipeptide for calibrating reversed-phase HPLC systems intended for prolyl isomer analysis. Its resolved cis/trans peaks at low temperature provide a reproducible measure of isomerization kinetics, as established by Nishikawa et al. [2]. This makes it essential for academic and industrial chromatography laboratories developing separation methods for proline-containing peptides.

Precursor for Stereochemically Pure Cyclic Dipeptide (Cyclo(L-Leu-L-Pro)) Synthesis

The L-Leu-L-Pro dipeptide free acid is the immediate precursor for the synthesis of cyclo(L-Leu-L-Pro), a natural antifungal compound with potent activity against phytopathogens. Given the stereo-dependence of activity (only the L,L isomer is active), procurement of the stereochemically defined L,L form is mandatory for any medicinal chemistry or agrobiological development program [3].

Quote Request

Request a Quote for 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.